4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol
Overview
Description
“4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number for this compound is 1220030-00-1 .
Molecular Structure Analysis
The molecular formula of “4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” is C10H15BrN2O . This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .
Scientific Research Applications
Synthesis of Imidazoles
Imidazoles: are a crucial heterocyclic structural motif in functional molecules utilized in a diverse range of applications. The compound can be used in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis . The versatility and utility of imidazoles in these areas make the methodologies for their synthesis highly topical and necessary.
Biological Potential of Indole Derivatives
Indole derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . “4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” could potentially be used as a precursor or intermediate in the synthesis of indole derivatives, leveraging its bromine and amino functional groups to create new pharmacologically active compounds.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been used in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds.
Result of Action
Similar compounds have shown photoreversible color change in the powder crystal state , indicating potential applications in high-density storage, fluorescence switching, and bioimaging .
Action Environment
Similar compounds have shown excellent fluorescence reversibility under alternating uv and visible light , suggesting that light conditions could potentially influence their action.
properties
IUPAC Name |
4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBWYRGPPNOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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